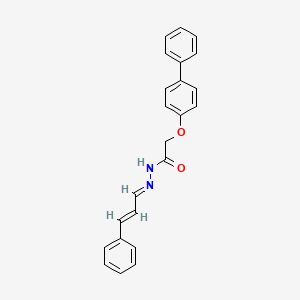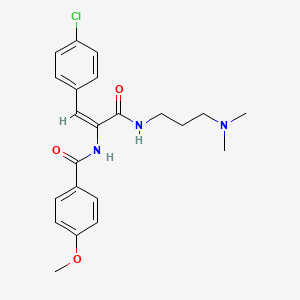
2-((1,1'-Biphenyl)-4-yloxy)-N'-(3-phenyl-2-propenylidene)acetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((1,1’-Biphenyl)-4-yloxy)-N’-(3-phenyl-2-propenylidene)acetohydrazide is an organic compound that features a biphenyl group linked to an acetohydrazide moiety through an ether linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1,1’-Biphenyl)-4-yloxy)-N’-(3-phenyl-2-propenylidene)acetohydrazide typically involves the following steps:
Formation of the biphenyl ether: This can be achieved by reacting 4-hydroxybiphenyl with an appropriate alkylating agent under basic conditions.
Synthesis of the acetohydrazide: The biphenyl ether is then reacted with acetohydrazide in the presence of a suitable catalyst to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazide moiety, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the hydrazide group to an amine.
Substitution: The biphenyl ether linkage can participate in various substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles.
Major Products
Oxidation products: Oxides of the hydrazide group.
Reduction products: Amines.
Substitution products: Various substituted biphenyl derivatives.
科学的研究の応用
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Biological Activity:
Medicine
Pharmaceuticals: Exploration as a potential therapeutic agent for various diseases.
Industry
Materials Science: Use in the development of new materials with specific properties.
作用機序
The mechanism of action of 2-((1,1’-Biphenyl)-4-yloxy)-N’-(3-phenyl-2-propenylidene)acetohydrazide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological context in which the compound is used.
類似化合物との比較
Similar Compounds
2-((1,1’-Biphenyl)-4-yloxy)acetohydrazide: Lacks the phenylpropenylidene group.
N’-(3-phenyl-2-propenylidene)acetohydrazide: Lacks the biphenyl ether linkage.
Uniqueness
The presence of both the biphenyl ether and the phenylpropenylidene groups in 2-((1,1’-Biphenyl)-4-yloxy)-N’-(3-phenyl-2-propenylidene)acetohydrazide makes it unique, potentially offering a combination of properties not found in the individual similar compounds.
特性
CAS番号 |
307942-20-7 |
|---|---|
分子式 |
C23H20N2O2 |
分子量 |
356.4 g/mol |
IUPAC名 |
2-(4-phenylphenoxy)-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]acetamide |
InChI |
InChI=1S/C23H20N2O2/c26-23(25-24-17-7-10-19-8-3-1-4-9-19)18-27-22-15-13-21(14-16-22)20-11-5-2-6-12-20/h1-17H,18H2,(H,25,26)/b10-7+,24-17+ |
InChIキー |
GBADDGVAJUYRNR-VQSRTKSSSA-N |
異性体SMILES |
C1=CC=C(C=C1)/C=C/C=N/NC(=O)COC2=CC=C(C=C2)C3=CC=CC=C3 |
正規SMILES |
C1=CC=C(C=C1)C=CC=NNC(=O)COC2=CC=C(C=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(4-Chlorophenyl)-3-[2-(3,4-dimethoxyphenyl)ethyl]urea](/img/structure/B11990805.png)
![2-[(3-nitrophenyl)amino]-3-{(E)-[(3-nitrophenyl)imino]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11990807.png)

![(2E)-2-[(2E)-benzylidenehydrazinylidene]-5-(3-nitrobenzyl)-1,3-thiazolidin-4-one](/img/structure/B11990816.png)
![[(5E)-5-(4-nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B11990825.png)

![2-(4-Bromophenyl)-6-phenyl-1,3,4-triazatricyclo[5.4.1.0^{4,12}]dodeca-2,5,7(12)-triene](/img/structure/B11990855.png)
![8-[(2E)-2-benzylidenehydrazinyl]-7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11990861.png)
![N'-[(E)-(2,4-dihydroxyphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11990867.png)

![3-(4-fluorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl 2-{[(4-methylphenyl)sulfonyl]amino}-3-phenylpropanoate](/img/structure/B11990872.png)

![Ethyl 2-{[(4-hydroxy-2-oxo-1-pentyl-1,2-dihydro-3-quinolinyl)carbonyl]amino}benzoate](/img/structure/B11990905.png)
![Methyl 2-{[(2E)-3-(4-chlorophenyl)-2-propenoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11990909.png)
